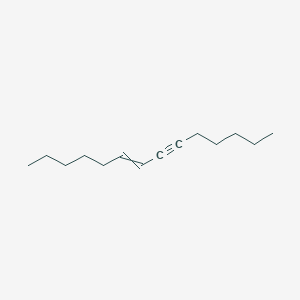

Tetradec-6-en-8-yne

Description

Contextualization within Modern Organic Chemistry Methodologies and Research

Modern organic synthesis is characterized by a drive towards efficiency, selectivity, and the construction of molecular complexity in a controlled manner. In this context, conjugated enynes like Tetradec-6-en-8-yne are valuable substrates for a variety of powerful transformations. sigmaaldrich.com These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high levels of regio- and stereoselectivity. sigmaaldrich.com

One of the most prominent methodologies involving enynes is enyne metathesis, a reaction that reorganizes the double and triple bonds to form a conjugated diene. nih.govgoogle.com This transformation, catalyzed by metal-carbene complexes, has become a staple in synthetic organic chemistry for the construction of cyclic and acyclic systems. nih.govthieme-connect.com Furthermore, enynes are key participants in a range of other reactions, including cycloadditions, cyclizations, and cross-coupling reactions. researchgate.netusda.govresearchgate.net The ability of the alkyne portion to undergo hydroalkynylation and other additions, while the alkene moiety participates in different sets of reactions, makes enynes versatile handles for stepwise molecular construction. researchgate.net

The synthesis of this compound itself can be achieved through modern coupling techniques. For instance, the (E)-isomer of this compound has been synthesized via a copper-catalyzed cross-coupling reaction. This involves the reaction of hept-1-yne with either (E)-1-chlorohept-1-ene or (E)-1-iodohept-1-ene. These reactions proceed at room temperature and provide good to excellent yields, showcasing an efficient route to this specific enyne.

Significance as a Key Synthetic Intermediate in Complex Molecular Architectures

The true value of this compound lies in its application as a precursor to more complex and often biologically active molecules. Its structure is a key feature in the synthesis of a variety of natural products and pharmaceuticals.

A significant application of a structural isomer of this compound is in the synthesis of the antifungal agent, terbinafine (B446). Terbinafine, an allylamine (B125299) antimycotic, is effective against a wide range of fungal infections. The synthesis of terbinafine involves the coupling of N-methyl-1-naphthalenemethylamine with an enyne fragment, demonstrating the direct incorporation of the enyne core into a pharmaceutically important molecule.

Furthermore, derivatives of this compound are crucial intermediates in the synthesis of insect pheromones. For example, a close analog, (E)-14-(tert-butoxy)tetradec-6-en-4-yne, is a key intermediate in the synthesis of (8E,10Z)-tetradeca-8,10-dienal, the sex pheromone of the horse-chestnut leaf-miner, Cameraria ohridella. The synthesis of this pheromone highlights the utility of enynes in creating the specific conjugated diene systems that are common in insect communication. The enyne is constructed using modern synthetic methods like the Sonogashira cross-coupling reaction.

The general class of tetradec-en-yne compounds is also utilized in the synthesis of other pheromones, such as the racemate of the sex pheromone of the Japanese beetle, (Popillia japonica), which is a tetradec-5-en-4-olide. researchgate.net The synthesis of these molecules often involves the stereoselective reduction of the triple bond in the enyne to a double bond, further underscoring the versatility of the enyne functional group in achieving specific isomeric configurations in the final product. researchgate.net

Overview of Current Academic Research Trajectories Pertaining to this compound

Current research involving this compound and related enynes is focused on several key areas. A major trajectory is the development of new and more efficient catalytic systems for enyne transformations. This includes the design of novel ligands for transition metal catalysts to improve the selectivity and yield of reactions like enyne metathesis and cross-coupling. researchgate.net The goal is to create more robust and environmentally friendly synthetic methods. google.com

Another significant research direction is the application of these enyne-based methodologies to the total synthesis of increasingly complex natural products. The ability to construct intricate molecular architectures from relatively simple enyne precursors is a powerful tool for synthetic chemists. usda.govresearchgate.net Research is ongoing to explore the full scope of enyne reactivity in cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. usda.govresearchgate.net

Furthermore, there is a continued interest in the synthesis of novel, biologically active compounds based on the enyne scaffold. This includes the design and synthesis of analogs of known drugs and natural products to probe structure-activity relationships and develop new therapeutic agents. The use of enynes as building blocks for creating libraries of diverse molecules for high-throughput screening is also an active area of investigation.

Properties

CAS No. |

128883-78-3 |

|---|---|

Molecular Formula |

C14H24 |

Molecular Weight |

192.34 g/mol |

IUPAC Name |

tetradec-6-en-8-yne |

InChI |

InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11,13H,3-10H2,1-2H3 |

InChI Key |

IMCBAVLTKTWQAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC#CCCCCC |

Origin of Product |

United States |

Reactivity and Advanced Organic Transformations Involving Tetradec 6 En 8 Yne

Mechanistic Investigations of Enynes Reactivity in Catalytic Processes

The reactivity of the enyne motif, such as that present in Tetradec-6-en-8-yne, is a subject of extensive mechanistic investigation, particularly within the realm of transition metal catalysis. These studies are crucial for understanding reaction pathways and for the rational design of catalysts to achieve desired chemical transformations with high efficiency and selectivity. numberanalytics.com The interplay between the metal center, the ligands, and the enyne substrate dictates the course of the reaction, leading to a diverse array of potential products. nih.govbeilstein-journals.org

Oxidative addition is a fundamental step in a multitude of catalytic cycles, involving the insertion of a metal center into a substrate's covalent bond. numberanalytics.com This process formally increases the metal's oxidation state, coordination number, and valence electron count by two. libretexts.orgwikipedia.org For reactions involving an enyne like this compound, oxidative addition typically occurs with a co-reactant, such as an organohalide (R-X), activating it for subsequent steps with the enyne. The mechanism of this addition can vary depending on the metal, ligands, and substrate. nih.gov

Key oxidative addition pathways include:

Concerted Mechanism: This pathway involves a three-centered transition state where the bond is broken as two new bonds to the metal are formed simultaneously. It is common for non-polar substrates like H-H, C-H, and Si-H bonds. libretexts.org

SN2-type Mechanism: This stepwise mechanism is common for polar electrophiles like alkyl halides. The electron-rich metal center acts as a nucleophile, attacking the electrophilic carbon and displacing the halide, which then coordinates to the now-oxidized metal center.

Radical Mechanism: Some oxidative additions, particularly with first-row transition metals like nickel, can proceed through single-electron transfer (SET) steps, generating radical intermediates. nih.gov This can involve either non-chain or chain reaction sequences. nih.gov

Ionic Mechanism: For substrates like hydrogen halides (H-X), the addition can occur via an ionic pathway where the metal is first protonated by H+, followed by coordination of the anionic halide X⁻. libretexts.org

In the context of cross-coupling reactions, the oxidative addition of an aryl or vinyl halide to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)) is often the initiating step, generating a catalytically active high-valent metal-halide species that can then engage with the enyne substrate. nih.gov

Beta-hydride elimination is a common decomposition pathway in organometallic chemistry that competes with desired cross-coupling reactions. epfl.chwikipedia.org This process occurs when a metal-alkyl complex possesses a hydrogen atom on the carbon beta to the metal. The metal complex can eliminate a metal-hydride and an alkene, which is often an unproductive side reaction that reduces the yield of the desired coupled product. wikipedia.orgrsc.org The reaction requires an empty coordination site cis to the alkyl group and is generally more facile for metals with available d-electrons to donate into the C-H σ* orbital. wikipedia.org

In a hypothetical Suzuki-Miyaura coupling involving this compound and a secondary alkylboronic acid, the transmetalation step would generate a palladium-alkyl intermediate. This intermediate is susceptible to beta-hydride elimination, especially if the alkyl group is sterically hindered. rsc.org

Strategies to Minimize Beta-Hydride Elimination:

| Strategy | Mechanism of Action | Example |

| Use of Specific Ligands | Bidentate ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), can enforce a cis-geometry that disfavors the conformation required for elimination and promotes reductive elimination. thieme-connect.de Unique ligands like AntPhos have also been shown to overcome this side pathway in sterically demanding couplings. rsc.org | |

| Choice of Metal Center | Nickel-based catalysts are often less prone to beta-hydride elimination compared to their palladium counterparts for certain substrates. epfl.ch | |

| Substrate Choice | Using alkyl groups that lack beta-hydrogens (e.g., methyl, neopentyl) or where the beta-hydrogen is on a bridgehead carbon (Bredt's rule) prevents this pathway. | |

| Reaction Conditions | Lowering reaction temperatures can sometimes favor the desired reductive elimination over beta-hydride elimination. |

Ligands bound to the transition metal center play a paramount role in controlling the outcome of catalytic reactions involving enynes. acs.org By modulating the steric and electronic properties of the metal catalyst, ligands can profoundly influence reactivity, regioselectivity (which part of a molecule reacts), and stereoselectivity (the spatial arrangement of the product). nih.govbeilstein-journals.org The choice of ligand can determine whether a reaction proceeds via one pathway or another, leading to completely different products from the same starting material. nih.gov

For an unsymmetrical enyne, ligands can direct the catalyst to activate either the alkene or the alkyne moiety. For example, in gold-catalyzed hydroarylation of alkynes, electron-deficient phosphite (B83602) ligands can enhance the electrophilicity of the gold center, influencing regioselectivity. beilstein-journals.org Similarly, in cobalt-catalyzed hydrosilylation of enynes, the choice of ligand can control whether the reaction produces a 1,3-dienylsilane or a chiral alkenylsilane. chinesechemsoc.org

Table 3.1: Ligand-Controlled Regioselectivity in Enyne Transformations This table illustrates how ligand choice can dictate reaction outcomes in catalytic processes analogous to those possible for this compound.

| Catalyst/Ligand System | Substrate Type | Product Type | Ref. |

| [Ni(COD)₂] / dppf | 1-Aryl-4-silyl-1,3-butadiyne | Enynyl nitrile (Hydrocyanation at C2) | mdpi.com |

| [Ni(COD)₂] / (S,S)-Bobphos | 1-Aryl-4-silyl-1,3-butadiyne | Regioisomeric enynyl nitrile (Hydrocyanation at C3) | mdpi.com |

| AuCl / PPh₃ | 1,6-Enyne | Skeletal Rearrangement Product | nih.gov |

| AuCl / (o-biphenyl)(Cy)₂P | 1,6-Enyne | Methoxycyclization Product | nih.gov |

| Co(II) / Bidentate Imine Ligand 1 | Isoprene (diene) | 4,1-Hydrosilylation Product | chinesechemsoc.org |

| Co(II) / Bidentate Imine Ligand 2 | Isoprene (diene) | 2,1-Hydrosilylation Product | chinesechemsoc.org |

Data is illustrative of ligand effects on related systems.

Kinetic studies are essential for elucidating the detailed mechanism of a catalytic cycle. numberanalytics.com By measuring reaction rates under various conditions (e.g., changing catalyst, substrate, or reagent concentrations), chemists can determine the reaction order for each component and identify the rate-determining step. rsc.orgrsc.org This information provides critical insights into the nature of the active catalyst and potential catalyst decomposition pathways. rsc.org

For instance, in the gold-catalyzed cycloisomerization of 1,5-enynes, kinetic analysis revealed that the reaction can be sensitive to decomposition products in the starting material and that the nature of the anion on the gold catalyst influences its efficacy. rsc.org In a nickel-catalyzed hydrophosphinylation of enynes, kinetic studies showed the reaction was zero-order with respect to the enyne and first-order with respect to the phosphine (B1218219) oxide and the catalyst, suggesting a specific sequence of events in the catalytic cycle. rsc.org Isotopic labeling experiments can further complement kinetic data to trace the path of atoms through the reaction. acs.org

Table 3.2: Hypothetical Kinetic Data for an Enyne Transformation This table illustrates how initial rate data can be used to determine reaction orders.

| Experiment | [Enyne] (M) | [Catalyst] (M) | [Reagent X] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.01 | 0.1 | 2.0 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.02 | 0.1 | 4.0 x 10⁻⁵ |

| 4 | 0.1 | 0.01 | 0.2 | 8.0 x 10⁻⁵ |

Based on this hypothetical data, the reaction is zero-order in [Enyne], first-order in [Catalyst], and second-order in [Reagent X].

Cycloaddition Reactions of the En-yne System

The unsaturated framework of this compound, comprising both a double and a triple bond, makes it a potential substrate for various cycloaddition reactions. These reactions are powerful tools for rapidly constructing cyclic and polycyclic structures.

The direct participation of the enyne system in this compound as the four-pi component in a standard Diels-Alder reaction is not typical, as it lacks the required conjugated 1,3-diene structure. However, enynes can be readily transformed into suitable dienes for subsequent Diels-Alder reactions. beilstein-journals.org A common strategy involves enyne metathesis, which rearranges the double and triple bonds to form a conjugated 1,3-diene. chim.itorganic-chemistry.org This newly formed diene can then undergo a [4+2] cycloaddition with a dienophile to build a six-membered ring. beilstein-journals.org

Another relevant transformation is the tetradehydro-Diels–Alder reaction, an intramolecular process observed in certain enediyne systems, which proceeds through a strained cyclic allene (B1206475) intermediate. rsc.org Furthermore, conjugated enynes can participate as the 4π component in intramolecular [4+2] cycloadditions with benzynes to form highly condensed polycyclic systems. nih.gov

Hypothetical Diels-Alder Sequence:

Diene Formation: this compound undergoes a catalytic transformation (e.g., enyne metathesis) to form a conjugated diene.

[4+2] Cycloaddition: The resulting diene reacts with a dienophile to yield a cyclohexene (B86901) derivative.

Table 3.3: Potential Dienophiles for Reaction with Enyne-Derived Dienes

| Dienophile | Chemical Name | Expected Adduct Structure |

| Maleic anhydride (B1165640) | Furan-2,5-dione | A bicyclic anhydride |

| N-Phenylmaleimide | 1-Phenylpyrrole-2,5-dione | A bicyclic imide |

| Diethyl acetylenedicarboxylate | Diethyl but-2-ynedioate | A substituted 1,4-cyclohexadiene |

| Benzoquinone | Cyclohexa-2,5-diene-1,4-dione | A tricyclic dione |

Intramolecular Cyclization Pathways to Heterocyclic Systems

While this compound itself lacks the necessary heteroatoms for direct cyclization, its derivatives, functionalized with nucleophilic groups such as hydroxyl (-OH) or amino (-NHR) moieties along the alkyl chain, are expected to be excellent precursors for the synthesis of medium-to-large heterocyclic systems. mdpi.comresearchgate.net Transition-metal catalysis is a powerful tool for facilitating such intramolecular cyclizations, which can be challenging due to unfavorable entropic and enthalpic factors in forming 8- to 11-membered rings. mdpi.com

Catalysts based on palladium, copper, gold, and silver are commonly employed to promote the intramolecular attack of a nucleophile onto the activated alkyne. mdpi.combeilstein-journals.org For instance, a hydroxyl or amino group suitably positioned on the butyl chain (C1 to C4) or the pentyl chain (C10 to C14) of a this compound derivative could, upon activation of the alkyne by a catalyst like Au(I) or Pd(0), lead to the formation of macrocyclic ethers or amines, respectively. The reaction typically proceeds via the formation of a carbon-heteroatom bond. mdpi.combeilstein-journals.org

Furthermore, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been shown to be effective in promoting alkyne cyclizations, offering an alternative pathway to various heterocyclic frameworks. rsc.org The specific outcome of these cyclization reactions—ring size and stereochemistry—would be highly dependent on the position of the nucleophilic group, the nature of the catalyst, and the reaction conditions.

Table 1: Potential Catalytic Systems for Intramolecular Cyclization of Functionalized Enyne Analogs

| Catalyst System | Nucleophile | Potential Heterocyclic Product | Reference |

|---|---|---|---|

| Pd(0) / Ligand | C-Nucleophile (e.g., active methylene) | Vinylidenecyclopentanes | researchgate.net |

| CuI / 1,10-phenanthroline | N-Nucleophile (sulfonamide) | Medium-sized sultams | mdpi.com |

| Au(I) or Ag(I) | O- or N-Nucleophiles | Oxygen or Nitrogen heterocycles | beilstein-journals.org |

Electrophilic and Nucleophilic Additions to Alkene and Alkyne Moieties

The double and triple bonds in this compound are both susceptible to addition reactions, though their reactivity differs.

Electrophilic Additions: Alkynes are generally less reactive towards electrophiles than alkenes due to the higher energy of the resulting vinylic carbocation intermediate. libretexts.orgchemistrysteps.com Nevertheless, these additions do occur. For an internal, unsymmetrical alkyne like that in this compound, electrophilic addition lacks regioselectivity, typically yielding a mixture of products. libretexts.org

Hydration: Acid-catalyzed hydration (e.g., with H₂O, H₂SO₄, HgSO₄) of the alkyne moiety would be expected to produce two different ketone products, as the initial hydroxyl addition could occur at either C-8 or C-9. The resulting enol intermediates would then tautomerize to the corresponding ketones. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond would similarly lead to a mixture of vinyl halides. If excess HX is used, a second addition can occur, forming geminal dihalides. libretexts.org The alkene is also reactive towards HX, which could lead to a complex product mixture if reaction conditions are not carefully controlled.

Nucleophilic Additions: The electron-rich triple bond can be attacked by nucleophiles, a process often facilitated by transition metals. researchgate.net For example, copper-catalyzed systems can enable the asymmetric addition of enynes to ketones. mdpi.com In the context of this compound, intermolecular nucleophilic addition of alcohols or amines, catalyzed by gold(I) complexes, could functionalize the alkyne. Intramolecularly, as discussed above, this reactivity is key to forming heterocyclic systems. researchgate.net

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis unlocks a vast range of transformations for enynes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. chinesechemsoc.orgresearchgate.net

Hydrofunctionalization involves the addition of an E-H bond (where E is a carbon or heteroatom) across the alkyne. For internal alkynes like that in this compound, controlling the regioselectivity of the addition is a primary challenge.

Hydroboration-Oxidation: This two-step process provides an anti-Markovnikov addition of water across the triple bond. Using a sterically hindered borane (B79455) like disiamylborane (B86530) or 9-BBN would favor mono-hydroboration. For the internal alkyne in this compound, this would lead to a mixture of two ketone products after the oxidation step. libretexts.org

Hydrosilylation: The addition of a Si-H bond across the alkyne, typically catalyzed by cobalt or other transition metals, would yield vinylsilanes. chinesechemsoc.org These products are versatile synthetic intermediates.

Hydroarylation: Nickel-catalyzed hydroarylation of internal alkynes using organoboron reagents (e.g., PhB(OD)₂) has been demonstrated. acs.org Applying this to this compound could potentially install an aryl group at either C-8 or C-9, forming a substituted alkene.

Hydroalkynylation: A cooperative catalyst system (Pd/Senphos, Lewis acid, CuBr) has been shown to catalyze the trans-hydroalkynylation of internal 1,3-enynes. nih.gov This reaction adds a terminal alkyne across the internal alkyne, creating a cross-conjugated dieneyne.

Table 2: Predicted Outcomes of Hydrofunctionalization on the Alkyne Moiety of this compound

| Reaction | Reagents | Expected Product Type | Reference |

|---|---|---|---|

| Hydroboration-Oxidation | 1. R₂BH; 2. H₂O₂, NaOH | Mixture of two ketones | libretexts.org |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Mixture of two ketones | libretexts.org |

| Hydrosilylation | R₃SiH, Co-catalyst | Mixture of vinylsilanes | chinesechemsoc.org |

Enyne metathesis is a powerful reaction for forming conjugated 1,3-dienes, typically catalyzed by ruthenium carbene complexes (e.g., Grubbs catalysts). mdpi.comthieme-connect.de The mechanism involves the formation of a metallacyclobutene intermediate. uwindsor.ca

For this compound, which contains both an internal alkene and an internal alkyne, intermolecular cross-metathesis with another olefin is exceptionally challenging. To date, no general catalyst has been able to perform the cross-metathesis of internal alkynes with acyclic internal olefins. beilstein-journals.org However, some specific transformations could be envisioned:

Enyne Cross-Metathesis with Ethylene (B1197577): Internal alkynes can undergo cross-metathesis with ethylene in the presence of a second-generation Grubbs catalyst. mdpi.comthieme-connect.de This reaction would selectively transform the alkyne portion of this compound into a 2,3-disubstituted 1,3-diene, leaving the C6-C7 double bond intact. The product would be a conjugated triene.

Ring-Closing Enyne Metathesis (RCEYM): This is an intramolecular reaction. While this compound is acyclic, a derivative where the two ends of the C14 chain are joined would be a substrate for RCEYM to form a bicyclic diene system.

Radical Reactions Involving Enynes and their Synthetic Utility

Radical reactions offer a powerful avenue for the functionalization of enynes, often proceeding under mild conditions with high functional group tolerance. clockss.org These reactions typically involve the initial addition of a radical to one of the unsaturated bonds, followed by subsequent transformations.

Radical Cascade Cyclizations: Enynes are excellent substrates for radical cascade reactions, which can rapidly build molecular complexity. acs.org For a substrate like this compound, the addition of an externally generated radical (e.g., from an alkyl halide and a copper catalyst) to the alkyne could trigger a 5-exo-trig cyclization onto the alkene, forming a five-membered ring containing a vinyl radical. beilstein-journals.org This intermediate could then be trapped or undergo further reactions. The use of internal alkenes as radical acceptors in such cascades can be challenging due to steric hindrance and lower reactivity compared to terminal alkenes, but it is feasible. rsc.org

Intermolecular Radical Additions: The addition of heteroatom-centered radicals (e.g., thiyl radicals from disulfides) can be used to functionalize the enyne system. For example, a thiyl radical could add to the alkyne, and the resulting vinyl radical could then be trapped, leading to a functionalized alkene. clockss.org The addition of perfluoroalkyl radicals is another synthetically useful transformation. researchgate.net

Rearrangement Reactions: Enyne-Allene Rearrangements

Enynes can undergo thermally or catalytically induced skeletal rearrangements, most notably the acs.orgacs.org-sigmatropic rearrangement (Cope rearrangement) to form allenes. nih.gov

For a 1,5-enyne, this rearrangement is a concerted process. This compound is a 1,3-enyne, so a direct Cope rearrangement is not possible. However, related rearrangements can occur. Computational studies on model systems have shown that the energy barrier for the Cope rearrangement is higher for internal alkynes compared to terminal ones, often requiring elevated temperatures. nih.gov This can lead to competing reaction pathways.

A more relevant transformation for this compound would be a metal-catalyzed rearrangement. For example, propargyl esters can undergo a tandem acs.orgacs.org-sigmatropic rearrangement to an enyne-allene intermediate, followed by a Myers-Saito-type cyclization to form aromatic ketones. pkusz.edu.cn This process is catalyzed by Au(I) or Ag(I). While this compound is not a propargyl ester, this highlights that metal activation of the alkyne can induce a cascade beginning with an enyne-allene rearrangement, potentially leading to cycloaromatization products if the substrate is appropriately designed. pkusz.edu.cnresearchgate.net

Monofluoromethylation and Related Fluorination Studies on Alkynes

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. numberanalytics.com In the context of long-chain enynes like this compound, the incorporation of fluorine can influence reactivity and lead to the formation of novel derivatives with potential applications in materials science and medicinal chemistry. chemeurope.com This section explores the reactivity of the enyne moiety, characteristic of this compound, towards monofluoromethylation and other fluorination reactions, drawing upon established methodologies for the fluorination of alkynes and enynes.

The fluorination of alkynes can be broadly categorized into electrophilic, nucleophilic, and radical processes. numberanalytics.com Electrophilic fluorination has seen significant advancements with the development of safer and more selective reagents compared to hazardous agents like fluorine gas. numberanalytics.com Reagents such as Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are now commonly employed for the electrophilic fluorination of a variety of substrates, including alkynes. numberanalytics.comwikipedia.org

While specific studies on this compound are not prevalent in the literature, the reactivity of its core enyne functionality has been investigated in various contexts. Research on the fluorination of enynes has demonstrated several synthetic strategies that could be applicable to this compound.

One notable approach is the palladium-catalyzed tandem fluorination and cyclization of enynes, which provides an efficient route to fluorinated lactams. nih.gov This transformation involves a proposed cis-fluoropalladation step to form a vinyl-F bond. nih.gov Another strategy involves the 1,4-fluoroamination of 1,3-enynes using NFSI, which serves as both the nitrogen and fluorine source, to produce fluorinated allenes. acs.orgnih.gov

Furthermore, regioselective difluorination of enynes has been achieved. For instance, a metal-free, organocatalytic platform has been developed for the 1,1-difluorination of enynes, leading to rearranged difluorinated products that are versatile building blocks. chemeurope.comescholarship.org These methods highlight the diverse reactivity of the enyne system towards fluorinating agents.

The introduction of a monofluoromethyl group (CH₂F) is of particular interest as this group can act as a bioisostere for methyl, hydroxyl, and amino groups, potentially modifying the biological activity of a molecule. researchgate.net While direct monofluoromethylation of this compound has not been explicitly detailed, general methods for the monofluoromethylation of alkynes and other unsaturated systems have been developed. For example, the reaction of azidofluoromethane with terminal alkynes in the presence of a copper catalyst can yield monofluoromethylated triazoles. mdpi.com

The following table summarizes representative examples of fluorination reactions on enyne substrates, which serve as models for the potential reactivity of this compound.

| Enyne Substrate Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

| General 1,6-Enyne | Pd Catalyst, Fluorinating Agent, Alcohol | Fluorinated Lactam | Varies | nih.gov |

| Internal 1,3-Enyne | NFSI, 50-100 °C | Fluorinated Allene | Varies | acs.org |

| General Enyne | Aryl Iodide, Selectfluor, Amine•HF, CHCl₃ | Homopropargylic Difluoride | up to >90% | escholarship.org |

| β-CF₃-1,3-enynes | 2-Mercaptobenzimidazoles, DBU or KOH | CF₃-substituted Thiazines | Varies | nih.gov |

These studies collectively indicate that the enyne functionality within this compound is a viable target for various fluorination and monofluoromethylation reactions. The specific outcomes would likely depend on the chosen reagents and reaction conditions, offering a pathway to a range of novel fluorinated derivatives.

Advanced Analytical Methodologies in the Characterization and Study of Tetradec 6 En 8 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For Tetradec-6-en-8-yne, both ¹H and ¹³C NMR are fundamental for confirming the connectivity and chemical environment of each atom in the molecule.

¹H-NMR Applications for Structural Confirmation

Proton (¹H) NMR spectroscopy provides direct evidence for the structure of this compound by mapping the chemical environment of its hydrogen atoms. The chemical shift (δ) of each proton is influenced by neighboring functional groups, such as the double and triple bonds of the enyne system. libretexts.orgpressbooks.pub Protons closer to these unsaturated systems are "deshielded" and appear at a lower field (higher ppm value) in the spectrum. libretexts.org

The vinylic protons on the C6-C7 double bond are expected to resonate in the range of δ 5.4–6.5 ppm. The specific chemical shifts and the coupling constant (J-coupling) between these two protons are diagnostic for the double bond's geometry (cis or trans). The aliphatic protons along the carbon chain will appear at higher fields (lower ppm values), typically between δ 0.8 and 2.3 ppm. openstax.org For instance, the terminal methyl group (C14) would produce a characteristic triplet signal around δ 0.9 ppm, while the methylene (B1212753) protons adjacent to the enyne moiety (at C5 and C10) would be shifted further downfield compared to other methylene groups due to their proximity to the π-systems. openstax.org

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-14 (-CH₃) | ~0.9 | Triplet (t) |

| H-11, H-12, H-13 (-CH₂-) | ~1.2-1.4 | Multiplet (m) |

| H-1, H-2, H-3, H-4 (-CH₂-) | ~1.2-1.6 | Multiplet (m) |

| H-5, H-10 (-CH₂-) | ~2.1-2.3 | Multiplet (m) |

| H-6, H-7 (=CH-) | ~5.4-6.5 | Multiplet (m) |

¹³C-NMR Applications for Carbon Skeleton Elucidation

While ¹H-NMR provides information about protons, ¹³C-NMR spectroscopy offers direct insight into the carbon framework of a molecule. youtube.com Due to the wide range of chemical shifts in ¹³C-NMR (typically 0–220 ppm), it is highly likely that each unique carbon atom in this compound will produce a distinct signal, preventing the signal overlap that can sometimes occur in ¹H-NMR spectra. pressbooks.pub

The most characteristic signals in the ¹³C-NMR spectrum of this compound would be those of the unsaturated carbons. The sp²-hybridized carbons of the alkene (C6 and C7) are expected to appear in the δ 110–140 ppm region. oregonstate.eduwisc.edu The sp-hybridized carbons of the alkyne (C8 and C9) typically resonate in the δ 70–95 ppm range. wisc.edu The remaining saturated sp³-hybridized carbons of the alkyl chains will appear upfield, generally between δ 14–40 ppm. pressbooks.pub

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C14 (-CH₃) | ~14 |

| C1-C4, C11-C13 (-CH₂-) | ~22-32 |

| C5, C10 (-CH₂-) | ~32-40 |

| C8, C9 (-C≡C-) | ~70-95 |

| C6, C7 (-CH=CH-) | ~110-140 |

Advanced NMR Techniques for Stereochemical Assignments and Isomer Purity

For complex molecules like this compound, one-dimensional NMR may not be sufficient to resolve all structural ambiguities. Advanced two-dimensional (2D) NMR techniques are employed to make definitive assignments.

Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the stereochemistry (geometry) of the C6-C7 double bond. libretexts.org This technique detects through-space interactions between protons that are physically close to each other (typically within 5 Å). columbia.edu An NOE correlation between the vinylic protons (H6 and H7) and the protons on the adjacent methylene groups (C5 and C10) can unambiguously establish whether the alkene has an E (trans) or Z (cis) configuration. numberanalytics.com

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through chemical bonds, helping to trace the connectivity of the entire carbon chain from one end to the other. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C spectra. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are two or three bonds apart. This is particularly valuable for confirming the location of the enyne functional group by observing correlations from the vinylic and allylic protons to the alkyne carbons. numberanalytics.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Mixtures

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. spectroscopyonline.com In the analysis of this compound, the sample is first vaporized and passed through a long capillary column in the gas chromatograph. This process separates the target compound from any impurities, residual solvents, or synthetic byproducts. thermofisher.com

Crucially, GC is highly effective at separating isomers. vurup.sk Different isomers of this compound, such as those with different double bond geometries (E vs. Z) or positional isomers (e.g., Tetradec-5-en-7-yne), would typically have different retention times in the GC column, allowing for their separation and individual analysis by the mass spectrometer. nih.gov The mass spectrometer then provides a mass spectrum for each separated component, showing a molecular ion peak (M⁺) corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for identification.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

While standard MS provides nominal (integer) molecular weights, high-resolution mass spectrometry (HR-MS) measures the mass of a molecule with extremely high accuracy, typically to four or more decimal places. bioanalysis-zone.com This precision allows for the unambiguous determination of a compound's elemental formula. spectroscopyonline.com

For this compound, with the molecular formula C₁₄H₂₄, the theoretical exact mass of the most abundant isotope can be calculated. By comparing the experimentally measured mass from an HR-MS instrument to the theoretical value, the molecular formula can be confirmed with very high confidence, distinguishing it from other potential formulas that might have the same nominal mass. libretexts.orgyoutube.com For example, a compound with the formula C₁₃H₂₀O₂ has the same nominal mass (192) as C₁₄H₂₄, but their exact masses would be different and easily distinguishable by HR-MS.

Table 3: Exact Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₄ |

| Nominal Mass | 192 Da |

| Monoisotopic (Exact) Mass | 192.18780 Da |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various wavelengths, a characteristic spectrum is produced that acts as a molecular fingerprint. While specific IR data for this compound is not extensively detailed in the provided search results, the principles of IR spectroscopy allow for the prediction of its key spectral features. Studies involving organocuprate reactions, which are used to synthesize compounds like this compound, have utilized IR spectroscopy to provide evidence for reaction mechanisms and the formation of intermediates. thieme-connect.de

The expected IR absorption bands for this compound would include:

C-H Stretch (sp² hybridized carbon of the alkene): This would appear as a peak typically above 3000 cm⁻¹.

C-H Stretch (sp³ hybridized carbons of the alkyl chain): These would be observed as strong absorptions just below 3000 cm⁻¹.

C≡C Stretch (alkyne): A weak to medium absorption is expected in the range of 2100-2260 cm⁻¹. The intensity of this peak can be influenced by the symmetry of the alkyne; internal alkynes, such as the one in this compound, often show weaker signals.

C=C Stretch (alkene): This would produce a peak in the region of 1620-1680 cm⁻¹. The geometry of the double bond ((E) or (Z)) can influence the exact position and intensity of this absorption.

C-H Bend (alkene): These absorptions, which can help determine the substitution pattern of the double bond, typically appear in the 650-1000 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Type |

| Alkene | >3000 | C-H Stretch (sp²) |

| Alkyl | <3000 | C-H Stretch (sp³) |

| Alkyne | 2100-2260 | C≡C Stretch |

| Alkene | 1620-1680 | C=C Stretch |

| Alkene | 650-1000 | C-H Bend |

Chromatographic Techniques for Separation, Purification, and Analysis

Chromatography is an indispensable tool in synthetic organic chemistry for separating, purifying, and analyzing compounds from a mixture.

Following its synthesis, this compound must be isolated from unreacted starting materials, byproducts, and residual reagents. Flash chromatography is a rapid and efficient purification technique that is well-suited for this purpose. In the synthesis of related compounds, flash chromatography using silica (B1680970) gel as the stationary phase is a common purification step. thieme-connect.de For the purification of this compound, a non-polar solvent system, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297), would likely be employed. thieme-connect.de The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. The less polar this compound would travel through the silica gel column faster than more polar impurities.

Table 2: Typical Parameters for Flash Chromatography Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexanes/Ethyl Acetate mixture (e.g., 97:3) thieme-connect.de |

| Principle of Separation | Adsorption/Partitioning |

| Elution Order | Less polar compounds elute first. |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a compound and to quantify its presence in a mixture. While specific HPLC methods for this compound are not detailed in the search results, a standard approach would involve reversed-phase HPLC. In this mode, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification and quantification. By comparing the HPLC chromatogram of the synthesized product to that of a known standard, its purity can be accurately assessed.

Future Directions and Emerging Research Avenues in Tetradec 6 En 8 Yne Chemistry

Development of Novel and More Efficient Synthetic Strategies for Enynes

The synthesis of enynes, which are valuable building blocks in organic chemistry, is a central focus of ongoing research. nih.gov These compounds, characterized by the presence of adjacent alkene and alkyne functionalities, serve as versatile precursors for a wide array of carbocyclic and heterocyclic structures found in bioactive natural products and materials science. nih.gov The development of novel synthetic routes aims to overcome the limitations of traditional methods, offering greater efficiency, versatility, and control over chemical transformations. wvu.edu A primary goal is to devise strategies that are not only high-yielding but also provide precise control over regioselectivity and stereoselectivity. wvu.edursc.org

Modern synthetic approaches are increasingly moving away from the stepwise modification of existing molecules and towards direct construction via annulation reactions, which offer superior atom economy. wvu.edu The unique reactivity of the conjugated enyne motif in molecules like Tetradec-6-en-8-yne makes it an ideal substrate for such complex cyclization and functionalization reactions. nih.gov

Catalysis is at the heart of modern enyne chemistry, with transition metals playing a pivotal role in activating the otherwise inert carbon-carbon multiple bonds. rsc.org Significant research efforts are dedicated to discovering and refining catalytic systems that can mediate new types of enyne transformations with high precision.

Key areas of advancement include:

Diversification of Transition Metal Catalysts: While palladium and rhodium have been extensively used, recent research has explored a broader range of transition metals, including copper, nickel, gold, silver, and cobalt, for promoting novel enyne annulations and cyclizations. rsc.orgrsc.org Copper catalysis, in particular, has emerged as a powerful tool for various transformations such as boro- and hydrofunctionalizations, radical difunctionalizations, and cyclizations under mild conditions. rsc.org

Cooperative and Dual-Catalyst Systems: A significant trend is the development of cooperative catalysis, where two different catalysts work in concert to enable transformations that are not possible with a single catalyst. rsc.org These systems can activate different parts of the reacting molecules simultaneously, leading to new reaction pathways and the construction of complex molecular frameworks.

Ligand Development: The ligand bound to the metal center is crucial for controlling the catalyst's activity and selectivity. Research is focused on designing new ligands that can fine-tune the electronic and steric properties of the catalyst to achieve desired outcomes, such as high enantioselectivity in asymmetric synthesis. researchgate.net For example, specific phosphine (B1218219) ligands have been used in nickel-catalyzed systems for the asymmetric hydroalkylation of 1,3-enynes. nih.gov

Novel Reaction Pathways: Advanced catalytic systems have enabled the discovery of new reaction manifolds for enynes. These include ring-closing enyne metathesis (RCM) to form cyclic dienes, cross-enyne metathesis, and various cyclization cascades that can rapidly build molecular complexity from simple enyne precursors. researchgate.netmdpi.com For instance, rhodium-catalyzed 1,4-migration strategies have been instrumental in synthesizing densely substituted indoles. nih.gov

Interactive Table: Catalytic Systems in Enyne Transformations

| Catalyst System | Transformation Type | Substrate Class | Description |

|---|---|---|---|

| Ruthenium Carbene Complexes | Ring-Closing Metathesis (RCM) | 1,6-Enynes | Grubbs-type catalysts are used to form carbo- and heterocycles containing a diene moiety from acyclic enyne precursors. mdpi.com |

| Palladium(II) with Ligands | Enantioselective Cyclization | N-allyl-propiolamides | Enables the divergent synthesis of chiral γ-lactams that possess a quaternary stereocenter, with selectivity controlled by reaction conditions. researchgate.net |

| Copper(I) Hydride | Hydrofunctionalization | 1,3-Enynes | Catalytic systems like those derived from Stryker's reagent facilitate the 1,2-hydrofunctionalization of enynes with ketones to produce highly substituted chiral alcohols. rsc.org |

| Rhodium(I)/Chiral Diene | Asymmetric Reductive Cyclization | 1,6-Enynes | Achieves the enantioselective formation of cyclic compounds through a catalyzed reductive cyclization process, often implemented in flow chemistry setups. thieme-connect.com |

| Nickel/P-Phos Complex | 1,4-Hydroalkylation | 1,3-Enynes | A chiral Ni/P-Phos catalytic system has been developed for the asymmetric conjugate addition of substrates to 1,3-enynes. nih.gov |

The principles of green chemistry are increasingly influencing the design of synthetic routes for enynes, aiming to reduce environmental impact and improve safety. purkh.com This involves a holistic approach that considers all aspects of a chemical process, from starting materials to energy consumption and waste generation. bio-conferences.org

Key green chemistry strategies being explored in enyne synthesis include:

Use of Renewable Feedstocks: A major goal is to move away from petrochemical-based starting materials and towards renewable resources like biomass and agricultural waste. purkh.com For example, researchers have developed methods to synthesize 1,6-enynes in three steps from dimedone, an inexpensive and readily available material. wvu.edu

Greener Reaction Media: There is a significant push to replace hazardous and volatile organic solvents with more environmentally benign alternatives. acs.org Water, polyethylene (B3416737) glycol (PEG), and ionic liquids are being investigated as reaction media. bio-conferences.orgacs.org In some cases, reactions can be performed under solvent-free conditions, further minimizing waste. acs.org

Energy Efficiency: Alternative energy sources are being used to drive reactions more efficiently and reduce reliance on conventional heating. acs.org Microwave irradiation and ultrasonication can often shorten reaction times dramatically, leading to significant energy savings and potentially cleaner reactions with fewer by-products. acs.orgresearchgate.net

Atom Economy and Waste Minimization: Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste by using only small amounts of a catalyst that can be recycled. purkh.combio-conferences.org Reaction design now emphasizes maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a transformative technology for enyne synthesis. researchgate.net This approach offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and process control. researchgate.netacs.org

The integration of flow chemistry is impacting enyne synthesis in several ways:

Enhanced Safety and Control: Flow reactors provide superior heat transfer and mixing, allowing for precise control over reaction parameters like temperature and pressure. acs.org This enables the safe use of highly reactive intermediates or hazardous reagents that would be difficult to handle in large-scale batch reactors. researchgate.net

Scalability and Reproducibility: Reactions optimized in a small-scale flow reactor can often be scaled up by simply running the system for a longer duration, without the need for re-optimization. syrris.com This provides greater reproducibility and efficiency compared to batch scale-up.

Accessing Novel Reactivity: Flow chemistry can enable reactions that are difficult or impossible to perform in batch. For instance, a flow microreactor system has been successfully used for the enantioselective carbolithiation of conjugated enynes, a process involving a configurationally unstable organolithium intermediate that would epimerize and lose its chirality in a slower batch reaction. acs.org

Automation and High-Throughput Experimentation: Automated flow synthesis platforms allow for the rapid generation of compound libraries for screening purposes. syrris.com By integrating robotic handling of starting materials and automated purification, these systems can perform numerous reactions in series, accelerating the discovery of new molecules and the optimization of reaction conditions. researchgate.netsyrris.com This is particularly valuable in drug discovery and materials science, where a large number of derivatives may need to be synthesized and tested. syrris.com

Chemoinformatics and Automated Reaction Discovery in Enyne Chemistry

The convergence of chemistry with data science and artificial intelligence is opening new frontiers in the synthesis of complex molecules like enynes. Chemoinformatics and machine learning are shifting the paradigm from intuition-based discovery to data-driven design and prediction. chemrxiv.orgum.si

Key developments in this area include:

Predictive Chemistry: Machine learning models are being developed to predict the outcomes of chemical reactions, including yield and potential by-products. rsc.org By training on vast datasets of known reactions extracted from patents and scientific literature, these tools can help chemists identify the most promising reaction conditions (catalysts, solvents, reagents) without extensive empirical screening. rsc.orgcam.ac.uk Transformer-based models and graph neural networks are being applied to predict reaction conditions with increasing accuracy. rsc.org

Automated Synthesis Planning: Computer-assisted synthesis planning (CASP) tools use retrosynthesis algorithms to propose viable synthetic routes to a target molecule. chemistrydocs.com By integrating machine learning, these programs can suggest novel and efficient pathways for constructing complex enyne-containing structures.

Automated Reaction Discovery: An exciting frontier is the use of algorithms to explore chemical reaction space and discover entirely new transformations. nih.govresearchgate.net By using quantum chemical calculations to map reaction route networks, researchers can computationally identify novel, energetically feasible pathways for enyne functionalization. chemrxiv.org This data-driven approach can uncover non-intuitive reaction mechanisms and guide experimental efforts toward truly innovative chemistry. chemrxiv.orgnih.gov This synergy between computational prediction and experimental validation is poised to accelerate the pace of discovery in enyne chemistry significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.